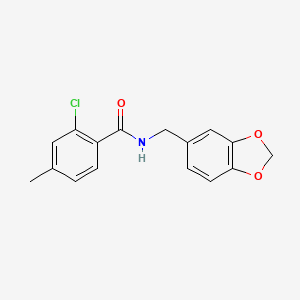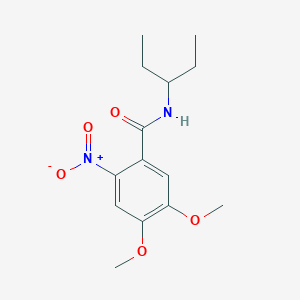
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide, also known as MDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a psychoactive substance that has been studied for its effects on mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. This compound binds to serotonin transporters, preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in serotonin levels in the synaptic cleft, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. This compound also increases the release of oxytocin, a hormone associated with social bonding and trust. This increase in oxytocin levels has been linked to the therapeutic effects of this compound-assisted therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide has several advantages for use in lab experiments. It is a potent and selective agonist of serotonin transporters, making it useful for studying the effects of serotonin on the brain. Additionally, this compound has been shown to have therapeutic potential for treating mental health disorders, making it a promising candidate for further research.
However, there are also limitations to the use of this compound in lab experiments. This compound is a psychoactive substance that can produce subjective effects in participants, making it difficult to control for placebo effects. Additionally, the use of this compound in lab experiments raises ethical concerns due to its potential for abuse.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide. One area of interest is the use of this compound-assisted therapy for the treatment of other mental health disorders, such as depression and addiction. Additionally, research is needed to better understand the long-term effects of this compound use on the brain and body. Finally, there is a need for further research on the mechanism of action of this compound, including its effects on neurotransmitter systems and neural circuits.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including oxidation, reduction, and condensation reactions. The final product is a white crystalline powder that is typically consumed orally.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide has been studied extensively for its potential therapeutic applications. Research has shown that this compound-assisted therapy can be effective in treating PTSD, anxiety, and other mental health disorders. This compound works by increasing the release of serotonin, a neurotransmitter that regulates mood, in the brain. This increase in serotonin levels has been linked to an improvement in symptoms of depression and anxiety.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-2-4-12(13(17)6-10)16(19)18-8-11-3-5-14-15(7-11)21-9-20-14/h2-7H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZLOKCHQLFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)
![N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5805818.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)
![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
![2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5805843.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)
